molecular formula C21H21NO6S B11791299 Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate

Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate

Cat. No.: B11791299
M. Wt: 415.5 g/mol
InChI Key: BZJUZUSZXLIJDZ-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a cyclopropyl ring, a methoxyphenyl group, and a methylsulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Cyclopropyl Group: This step might involve cyclopropanation reactions using reagents like diazomethane.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Incorporation of the Methylsulfonamido Group: This step might involve sulfonation reactions followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This might include nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyclopropyl-2-(4-hydroxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate
  • Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(aminosulfonamido)benzofuran-3-carboxylate

Uniqueness

Methyl 5-cyclopropyl-2-(4-methoxyphenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl ring and the methoxyphenyl group might enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-cyclopropyl-6-(methanesulfonamido)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H21NO6S/c1-26-14-8-6-13(7-9-14)20-19(21(23)27-2)16-10-15(12-4-5-12)17(11-18(16)28-20)22-29(3,24)25/h6-12,22H,4-5H2,1-3H3

InChI Key

BZJUZUSZXLIJDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC(=C(C=C3O2)NS(=O)(=O)C)C4CC4)C(=O)OC

Origin of Product

United States

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